Sulbenicillin Sulbenicillin Semisynthetic penicillin-type antibiotic.
Brand Name: Vulcanchem
CAS No.: 41744-40-5
VCID: VC0544098
InChI: InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
Molecular Formula: C16H18N2O7S2
Molecular Weight: 414.5 g/mol

Sulbenicillin

CAS No.: 41744-40-5

Cat. No.: VC0544098

Molecular Formula: C16H18N2O7S2

Molecular Weight: 414.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulbenicillin - 41744-40-5

Specification

CAS No. 41744-40-5
Molecular Formula C16H18N2O7S2
Molecular Weight 414.5 g/mol
IUPAC Name 3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)
Standard InChI Key JETQIUPBHQNHNZ-UHFFFAOYSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Sulbenicillin (C₁₆H₁₈N₂O₇S₂) features a β-lactam core fused to a thiazolidine ring, with a phenylsulfoacetyl group at the 6-amino position . The molecule contains four chiral centers: 2S, 5R, 6R in the penam nucleus and an additional center at C-10 in the side chain . X-ray crystallography confirms the R-configuration at C-10 in the active epimer, which demonstrates 40-fold greater antimicrobial activity than its S-counterpart .

Synthetic Pathways

The synthesis involves acylation of 6-aminopenicillanic acid with R-phenylsulfoacetyl chloride under controlled pH conditions . Commercial preparations typically contain a 3:1 mixture of R- and S-epimers due to partial racemization during manufacturing . Advanced purification techniques including chiral chromatography can achieve >95% enantiomeric purity for research applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight414.45 g/mol
Melting Point195-198°C (dec.)
Aqueous Solubility1.2 g/mL (25°C)
logP-1.3
UV λmax257, 262, 268 nm

Pharmacokinetic Profile

Absorption and Distribution

Following intravenous administration of 4g, sulbenicillin achieves peak serum concentrations of 157 ± 25 μg/mL at 1 hour . The volume of distribution (0.25 L/kg) indicates primarily extracellular fluid distribution, with limited penetration into cerebrospinal fluid . Protein binding exhibits stereoselectivity: 58% for R-epimer vs. 45% for S-epimer, influencing antimicrobial efficacy .

Metabolism and Excretion

Renal clearance dominates elimination, with 80% of the dose excreted unchanged in urine within 24 hours . The remaining fraction undergoes hepatic conversion to penicilloic acid derivatives (<5%), which lack antimicrobial activity . Tubular secretion contributes significantly to elimination, as evidenced by renal clearance values (95 ± 25 mL/min) exceeding glomerular filtration rates .

Table 2: Comparative Pharmacokinetic Parameters

ParameterSulbenicillinCarbenicillinSource
t₁/₂ (normal CrCl)70 ± 10 min68 ± 12 min
Urinary Recovery80%82%
Protein Binding45-58%50%

Stereoselective Disposition

Epimer-specific Clearance

The S-epimer demonstrates 25% higher renal clearance (159 ± 20 mL/min) compared to the R-epimer (112 ± 11 mL/min) in patients with normal renal function . This disparity arises from differential tubular secretion rates rather than glomerular filtration or protein binding effects . Probenecid coadministration reduces S-epimer clearance to 49.8 ± 7.2 mL/min, confirming active transport involvement .

Clinical Implications

The R/S plasma concentration ratio decreases from 2.78 post-injection to 1.92 at 5 hours due to faster R-epimer elimination . This dynamic equilibrium necessitates continuous infusion regimens to maintain therapeutic levels of the active R-epimer .

Antimicrobial Activity

Spectrum of Action

Sulbenicillin demonstrates potent activity against:

  • Pseudomonas aeruginosa (MIC₉₀: 32 μg/mL)

  • Klebsiella pneumoniae (MIC₉₀: 16 μg/mL)

  • Escherichia coli (MIC₉₀: 64 μg/mL)

Notably, it retains activity against many carbenicillin-resistant strains due to enhanced membrane permeability .

Resistance Mechanisms

Emerging resistance primarily involves:

  • Extended-spectrum β-lactamase (ESBL) production

  • Porin channel modifications

  • Efflux pump upregulation

The absence of cross-resistance with aminoglycosides supports combination therapy approaches .

Clinical Applications

Pseudomonas Infections

In a trial of 16 patients with P. aeruginosa infections, sulbenicillin monotherapy achieved:

  • 69% complete resolution (11/16 cases)

  • 19% partial response (3/16)

  • 12% treatment failure (chronic wound infections)

Concurrent fungal colonization occurred in 31% of cases, resolving post-treatment .

Renal Impairment Adjustments

Patients with creatinine clearance <50 mL/min require dose reductions:

Table 3: Dosing Guidelines

CrCl (mL/min)Dose Adjustment
>504g q6h
30-504g q8h
<304g q12h

Data from pharmacokinetic modeling shows a linear correlation between CrCl and elimination half-life (r²=0.89) .

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